molecular formula C10H11BrN2O2 B2708093 Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 2549-17-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B2708093
CAS No.: 2549-17-9
M. Wt: 271.114
InChI Key: YPSXTCOHUKNMCD-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS: 2230804-08-5) is a hydrobromide salt of the imidazopyridine scaffold, widely utilized as a synthetic intermediate in medicinal chemistry. Its synthesis involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate (ethyl bromopyruvate) in ethanol under reflux, followed by recrystallization to yield a creamy white solid . Key spectroscopic data include:

  • Melting Point: 172–174°C (notably lower than the free base’s reported 315–316°C) .
  • IR Peaks: 3400 cm⁻¹ (N–H stretch) and 1720 cm⁻¹ (ester C=O) .
  • NMR (D₂O): δ 1.45 (t, CH₃), 4.54 (q, CH₂), and aromatic protons at δ 7.54–8.74 .

This compound serves as a precursor for carbohydrazides, hydrazones, and amide derivatives, which are explored for antiproliferative, anticholinesterase, and DNA-intercalating activities .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXTCOHUKNMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the cyclization of 2-aminopyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization Reactions

The ethyl ester group undergoes nucleophilic substitution, facilitating further functionalization. For example:

  • Hydrazinolysis : Reaction with hydrazine in ethanol yields imidazo[1,2-a]pyridine-2-carbohydrazide, which reacts with alkyl/aryl isothiocyanates to form thioamide derivatives .

Reaction StepReagents/ConditionsProductYield
HydrazinolysisHydrazine, ethanol, refluxImidazo[1,2-a]pyridine-2-carbohydrazide60–75%
Thioamide formationRNCS (R = Me, Ph, etc.), ethanol2-(Imidazo[1,2-a]pyridin-2-ylcarbonyl)thiourea derivatives55–70%
  • Cyclization : Treatment with ethyl bromoacetate and sodium acetate in ethanol produces thiazolidinone derivatives .

Coupling Reactions

The imidazo[1,2-a]pyridine core participates in metal-free and metal-catalyzed couplings:

  • Copper(I)-Catalyzed Aerobic Oxidative Coupling : Reacts with ketoxime acetates to form 3-aryl-substituted derivatives under mild conditions .

  • Iron-Catalyzed Denitration : Enables synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines from nitro precursors .

Reaction TypeCatalyst/ReagentsKey ProductsYield
Copper-catalyzed couplingCuI, O₂, DMF, 80°C3-Arylimidazo[1,2-a]pyridines70–85%
Iron-mediated denitrationFeCl₃, EtOH, reflux3-Methyl-2-arylimidazo[1,2-a]pyridines65–78%

Ester Hydrolysis

The ethyl ester is hydrolyzed to carboxylic acid under basic conditions, enabling further derivatization :

  • Base-Mediated Hydrolysis : NaOH in aqueous ethanol yields imidazo[1,2-a]pyridine-2-carboxylic acid.

Halogenation

Electrophilic bromination at the 3-position occurs using bromine in acetic acid :

  • Bromination : Introduces bromine at C3, enhancing reactivity for cross-coupling reactions.

Oxidation and Reduction

  • Oxidation : Potassium permanganate oxidizes the imidazo ring to form N-oxide derivatives.

  • Reduction : Sodium borohydride reduces ester groups to alcohols, though this is less common due to competing side reactions.

Mechanistic Insights

Key mechanistic pathways include:

  • Intramolecular Cyclization : Base-mediated amidation forms imidazo[1,2-a]pyridin-2-ol intermediates .

  • Electrophilic Aromatic Substitution : Bromine directs electrophiles to specific positions on the aromatic ring.

Scientific Research Applications

Therapeutic Applications

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has been investigated for its potential therapeutic effects against various diseases:

  • Neurodegenerative Diseases :
    • The compound has shown promise in the treatment and prevention of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. It operates through modulation of Nurr1 nuclear receptors, which are implicated in the pathogenesis of these conditions .
  • Antimicrobial Activity :
    • A series of derivatives based on imidazo[1,2-a]pyridine have been synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as ≤0.006 μM, indicating high potency against both replicating and drug-resistant strains .
  • Anti-inflammatory Effects :
    • Research suggests that compounds similar to ethyl imidazo[1,2-a]pyridine-2-carboxylate may exert anti-inflammatory effects beneficial for treating conditions like multiple sclerosis and rheumatoid arthritis .
  • Psychiatric Disorders :
    • There is ongoing research into the efficacy of this compound in treating psychiatric conditions such as schizophrenia and depression due to its neuroactive properties .

Synthesis and Pharmacokinetics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The pharmacokinetic profiles of derivatives have been evaluated in vivo, showing promising absorption rates and bioavailability .

Table 1: Pharmacokinetic Data of Selected Compounds

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t½ (h)
134111810.255
1838503370.5ND

Case Studies

Several case studies highlight the effectiveness of ethyl imidazo[1,2-a]pyridine derivatives:

  • Study on Neurodegeneration :
    • A study demonstrated that derivatives targeting Nurr1 receptors significantly reduced neuroinflammation in animal models of Parkinson's disease, suggesting a protective effect on dopaminergic neurons .
  • Tuberculosis Treatment :
    • In a comparative study against established tuberculosis treatments, certain derivatives showed enhanced efficacy compared to isoniazid, marking them as potential candidates for further development in anti-tubercular therapy .

Mechanism of Action

The mechanism of action of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Melting Point (°C) Key Biological Activity Reference
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide 172–174 Precursor for cytotoxic agents
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate 8-Br 268.9937 (HRMS) Intermediate for Suzuki couplings
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F Anticancer candidate (structural analog)
Methyl 6-(4-(methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate 6-Quinazoline, methyl ester 172.8–174.3 Cytotoxicity (lung/pancreatic cancer)
2-(Adamantan-1-yl)imidazo[1,2-a]pyridine 2-Adamantyl 457–459 K Anticholinesterase activity
Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 3-Cl, 6-I, 8-CF₃ Probable kinase inhibitor (structural motif)

Impact of Substituents

  • Halogenation (Br, Cl, F) : Bromine at position 6 or 8 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . Chlorine at position 3 improves metabolic stability .
  • Hydrobromide Salt : The hydrobromide form increases water solubility compared to the free base, critical for in vitro assays .

Critical Analysis of Contradictions

  • Melting Point Discrepancy : reports a m.p. of 172–174°C for the hydrobromide salt, conflicting with a "lit." value of 315–316°C for the free base. This highlights the importance of salt formation in altering thermal properties .
  • Biological Data Gaps : While brominated derivatives are well-studied, fluorinated analogs (e.g., 13a ) lack explicit activity data, necessitating further investigation .

Biological Activity

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an imidazo[1,2-a]pyridine core, which is a nitrogen-containing heterocyclic structure. This scaffold is known for its versatility in medicinal applications.

Target Interaction

The precise biological targets of this compound are still under investigation; however, it has been suggested that it may interact with various enzymes and receptors. Preliminary studies indicate potential interactions with TRPM8 channels, which are implicated in pain modulation and sensory responses .

Mode of Action

The compound is believed to modulate cellular processes through receptor binding and enzyme inhibition. Its effects on TRPM8 suggest a role in managing conditions related to pain and inflammation .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine show significant antibacterial and antifungal properties .
  • Anticancer Properties : Some studies have reported that compounds within this class can inhibit cancer cell proliferation, particularly in cervical carcinoma cell lines .
  • Analgesic Effects : The modulation of TRPM8 suggests potential analgesic properties, making it a candidate for pain management therapies .

Study on Antitubercular Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. Notably, compounds demonstrated effective inhibition against Mycobacterium tuberculosis strains with minimal inhibitory concentrations (MIC) as low as 0.025 μg/mL . This highlights the potential for developing new treatments for tuberculosis using this scaffold.

Cytotoxicity Assays

In a study assessing the cytotoxic effects of various imidazo[1,2-a]pyridine analogs, several compounds were tested against HeLa cells. The results indicated that some derivatives exhibited cytotoxicity with IC50 values ranging from 25 to 150 μM, suggesting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInhibitory effects on cancer cell lines
AnalgesicModulation of TRPM8 channels
AntitubercularMIC values as low as 0.025 μg/mL against M. tuberculosis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A high-yield (94%) synthesis of imidazo[1,2-a]pyridine derivatives involves substitution reactions using ethyl bromopyruvate and halogenated pyridines under reflux in polar aprotic solvents like DMF. Key factors include temperature control (80–100°C), stoichiometric ratios (1:1.2 for bromopyruvate:amine), and purification via column chromatography. NMR (¹H/¹³C) and HPLC are critical for confirming structural integrity .

Q. Which characterization techniques are essential for validating the structure of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide?

  • Methodological Answer : ¹H NMR is indispensable for confirming the ester group (δ ~4.3 ppm for -OCH₂CH₃) and aromatic protons (δ 7.5–9.0 ppm). Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, as demonstrated in studies of related imidazo[1,2-a]pyridines .

Q. What starting materials are commonly used to synthesize halogen-substituted imidazo[1,2-a]pyridine esters?

  • Methodological Answer : 2-Aminopyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) and α-keto esters (e.g., ethyl bromopyruvate) are key precursors. Halogenation with N-bromosuccinimide or iodine monochloride introduces substituents at the 6- or 8-positions, enabling downstream cross-coupling reactions .

Advanced Research Questions

Q. How does the Dimroth rearrangement affect the regioselectivity of imidazo[1,2-a]pyridine-2-carboxylate derivatives during amidation?

  • Methodological Answer : Under basic hydrolysis conditions, esters (e.g., ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates) undergo Dimroth rearrangement, shifting the carboxylate group from C-2 to C-3. This isomerization is confirmed via ¹⁵N-NMR and isotopic labeling, necessitating careful control of pH and reaction time to avoid undesired regioisomers .

Q. How can researchers resolve contradictions in spectral data for structurally similar imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping aromatic signals) are resolved using 2D techniques (COSY, HSQC) and computational modeling (DFT). For example, studies on 8-chloro-6-trifluoromethyl derivatives required decoupling experiments to distinguish H-5 and H-7 protons .

Q. What strategies improve the efficiency of Suzuki-Miyaura cross-coupling for functionalizing imidazo[1,2-a]pyridine cores?

  • Methodological Answer : Palladium catalysts (Pd(PPh₃)₄) with arylboronic acids in THF/water (3:1) at 80°C achieve >85% coupling efficiency. Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) for electron-deficient substrates, as shown in ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate derivatives .

Q. How do substituents at the 2- and 3-positions influence the biological activity of imidazo[1,2-a]pyridine carboxylates?

  • Methodological Answer : Ester-to-amide conversion at C-2 enhances binding to melatonin receptors (MT₁/MT₂ selectivity). For example, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate derivatives show anticonvulsant activity in vivo, while trifluoromethyl groups at C-6 improve metabolic stability .

Q. What novel photocatalytic methods enable C–H functionalization of imidazo[1,2-a]pyridines?

  • Methodological Answer : Organophotoredox catalysis (e.g., eosin Y under blue LED) with diethyl malonate introduces acetoxymalonyl groups at C-3. This method tolerates electron-withdrawing substituents (e.g., Br, Cl) and achieves 70–90% yields without prefunctionalization .

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